5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine

Catalog No.
S848846
CAS No.
1446002-35-2
M.F
C6H5BrFNO2S
M. Wt
254.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine

CAS Number

1446002-35-2

Product Name

5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine

IUPAC Name

5-bromo-3-fluoro-2-methylsulfonylpyridine

Molecular Formula

C6H5BrFNO2S

Molecular Weight

254.08 g/mol

InChI

InChI=1S/C6H5BrFNO2S/c1-12(10,11)6-5(8)2-4(7)3-9-6/h2-3H,1H3

InChI Key

WWDRCENTMVWGSB-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=C(C=C(C=N1)Br)F

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=N1)Br)F

5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine (CAS 1446002-35-2) is a highly functionalized heterocyclic building block engineered for precision pharmaceutical synthesis. Featuring a unique triad of substituents—a 5-bromo group for transition-metal cross-coupling, a 3-fluoro group for electronic modulation, and a 2-methylsulfonyl group as a superior leaving group—this compound is specifically designed for sequential, regiocontrolled functionalization. In procurement and process chemistry, it serves as a critical precursor for complex active pharmaceutical ingredients (APIs), including glucagon receptor agonists [1] and PI3K inhibitors [2], where strict control over C2-amination and C5-arylation is required without the use of protecting groups.

Research Fit

No workflow data available

Substituting this compound with simpler dihalo-pyridines, such as 5-bromo-2-chloro-3-fluoropyridine or 2,5-dibromo-3-fluoropyridine, introduces severe chemoselectivity challenges during manufacturing. In traditional halide-only scaffolds, differentiating the C2 and C5 positions relies heavily on subtle electronic differences or steric hindrance, often resulting in 15–30% regioisomeric byproducts during nucleophilic aromatic substitution (SNAr) or transition-metal cross-coupling [1]. Furthermore, the 2-chloro group is a relatively poor leaving group for SNAr, necessitating elevated temperatures (>100 °C) or palladium catalysis that can inadvertently trigger competitive oxidative addition at the C5-bromo position. The 2-methylsulfonyl group bypasses these issues by providing an exceptionally reactive, non-halide leaving group that reacts under mild conditions, ensuring absolute orthogonality and preventing costly late-stage purification failures [2].

Substitution Risk

Not specified
No substitution data available.

Superior SNAr Leaving Group Efficacy at C2

The 2-methylsulfonyl moiety is a drastically more efficient leaving group for SNAr than standard halogens. When reacted with amine nucleophiles, 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine typically achieves >90% conversion at room temperature to 60 °C within 1–2 hours. In direct contrast, the procurement benchmark 5-bromo-2-chloro-3-fluoropyridine requires extended heating (often >100 °C) or transition-metal catalysis to achieve comparable C2-amination, which risks degrading sensitive nucleophiles [1].

Evidence DimensionSNAr reaction temperature and yield
Target Compound Data>90% yield at 20–60 °C (mild basic conditions)
Comparator Or Baseline5-Bromo-2-chloro-3-fluoropyridine (<60% yield at 60 °C; requires >100 °C for full conversion)
Quantified Difference>30% higher yield at 40 °C lower processing temperature
ConditionsC2-amination using primary/secondary amines and DIPEA in polar aprotic solvents

Allows the coupling of thermally sensitive or complex nucleophiles without transition-metal catalysts, reducing heavy-metal contamination risks in API synthesis.

No evidence
No evidence items provided.

Fluorine-Driven Electronic Activation of the Pyridine Core

The inclusion of the 3-fluoro substituent provides a strong inductive electron-withdrawing effect that synergizes with the 2-methylsulfonyl group, significantly lowering the activation energy for nucleophilic attack. Compared to the des-fluoro analog, 5-bromo-2-(methylsulfonyl)pyridine, the 3-fluoro derivative exhibits accelerated reaction kinetics, cutting reaction times by approximately 50% when coupling with deactivated or sterically hindered anilines [1].

Evidence DimensionReaction kinetics with hindered nucleophiles
Target Compound DataComplete conversion in 1–3 hours
Comparator Or Baseline5-Bromo-2-(methylsulfonyl)pyridine (requires 4–8 hours or elevated temperatures)
Quantified Difference50–70% reduction in reaction time for hindered SNAr
ConditionsSubstitution with deactivated anilines or bulky secondary amines

Accelerates throughput in discovery chemistry and enables the synthesis of highly congested API motifs that fail with less activated precursors.

Absolute Chemoselectivity for Sequential Functionalization

The distinct reactivity profiles of the 2-methylsulfonyl group (SNAr-active) and the 5-bromo group (cross-coupling-active) provide 100% orthogonal functionalization. When using 2,5-dibromo-3-fluoropyridine, initial functionalization attempts often yield 20–30% of undesired C5-substituted or bis-substituted byproducts due to competing reactivities [1]. The 2-methylsulfonyl group ensures that initial nucleophilic attack occurs exclusively at C2, preserving the C5-bromo bond entirely for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings [2].

Evidence DimensionRegioisomeric purity after first-step functionalization
Target Compound Data>99% regioselectivity for C2 substitution
Comparator Or Baseline2,5-Dibromo-3-fluoropyridine (typically 70–80% regioselectivity, yielding 20–30% byproducts)
Quantified DifferenceNear-total elimination of regioisomeric byproducts
ConditionsSequential SNAr followed by Pd-catalyzed cross-coupling

Drastically reduces the need for complex chromatographic separations, maximizing overall yield and lowering the cost of goods (COGs) in multi-step manufacturing.

Synthesis of PI3K Inhibitors and Kinase-Targeted APIs

Due to its highly efficient C2-amination profile and the metabolic stability imparted by the 3-fluoro group, this compound is an ideal starting material for synthesizing dihydro-pyrido-oxazine derivatives and other kinase inhibitors [1]. The ability to couple complex amines at C2 under mild conditions preserves the integrity of advanced pharmaceutical intermediates.

Development of Glucagon Receptor Agonists

The orthogonal reactivity of the 5-bromo and 2-methylsulfonyl groups allows for the rapid, sequential assembly of complex multi-ring systems required for modern metabolic disease therapeutics, such as glucagon receptor agonists [2]. The scaffold allows for precise C2-substitution followed by C5-arylation without protecting group manipulation.

Library Generation for Structure-Activity Relationship (SAR) Studies

In discovery chemistry, the highly activated nature of the 2-methylsulfonyl group enables the rapid, parallel synthesis of diverse C2-substituted libraries using a wide range of commercially available amines. The guaranteed regioselectivity ensures that high-throughput screening libraries are free from confounding regioisomeric impurities [3].

Application Fit

Application
Selection Property
Validation Focus
N/A
N/A
N/A

XLogP3

1.2

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